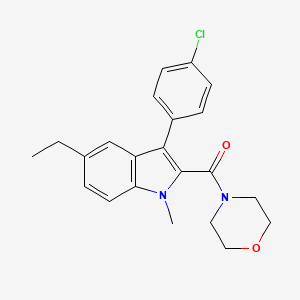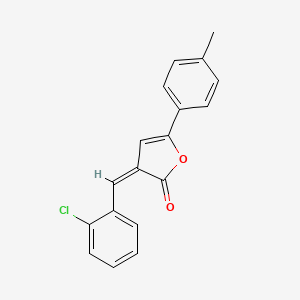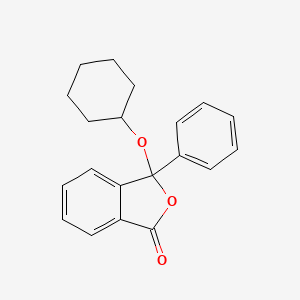
3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole, also known as CEMI, is a synthetic indole derivative that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Inflammatory cells, 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole inhibits the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurons, 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole protects against oxidative stress and inflammation by activating the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival in cancer cells, the suppression of pro-inflammatory cytokine production in inflammatory cells, and the protection against oxidative stress and inflammation in neurons. 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole has also been shown to improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole in lab experiments include its synthetic accessibility, its potential therapeutic applications, and its ability to modulate various signaling pathways. The limitations of using 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole in lab experiments include its limited solubility in aqueous solutions, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
将来の方向性
For the research of 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole analogs with improved pharmacokinetic properties and reduced toxicity could lead to the discovery of new drugs for the treatment of various diseases.
合成法
3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole has been synthesized using various methods, including the Fischer indole synthesis, Suzuki-Miyaura cross-coupling reaction, and Buchwald-Hartwig amination. The Fischer indole synthesis involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone in the presence of an acid catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst.
科学的研究の応用
3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole has been studied for its potential therapeutic applications, including as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. In vitro studies have shown that 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole inhibits the growth of cancer cells and reduces inflammation by suppressing the production of pro-inflammatory cytokines. In vivo studies have shown that 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole protects against neurodegeneration and improves cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
[3-(4-chlorophenyl)-5-ethyl-1-methylindol-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-3-15-4-9-19-18(14-15)20(16-5-7-17(23)8-6-16)21(24(19)2)22(26)25-10-12-27-13-11-25/h4-9,14H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWNWWIGOXPIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl](morpholin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5234348.png)
![1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine)](/img/structure/B5234358.png)


![2-[benzyl(phenylsulfonyl)amino]-N-(3,5-dichlorophenyl)benzamide](/img/structure/B5234380.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5234381.png)
![N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B5234386.png)
![(3'R*,4'R*)-1'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5234390.png)
![methyl 4-({[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5234393.png)
![(4aS*,8aR*)-2-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B5234407.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5234408.png)
![2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine](/img/structure/B5234415.png)
![4-methoxy-N-{1-[1-(3-methyl-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5234426.png)
![3-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)propanamide](/img/structure/B5234433.png)